molecular formula C25H20FN3O B2769083 8-ethyl-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-13-8

8-ethyl-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2769083
CAS No.: 901005-13-8
M. Wt: 397.453
InChI Key: OJYWIALLOJKDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-ethyl-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline belongs to the pyrazoloquinoline family, a class of heterocyclic compounds with a fused pyrazole and quinoline core. This derivative is characterized by:

  • 8-position substitution: An ethyl group (C2H5), which may enhance lipophilicity and metabolic stability compared to shorter alkyl chains or polar substituents.
  • 1-position substitution: A 4-fluorophenyl group, a common pharmacophore in medicinal chemistry due to fluorine’s electronegativity and ability to modulate binding affinity.

Properties

IUPAC Name

8-ethyl-1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O/c1-3-16-7-12-23-21(13-16)25-22(15-27-23)24(17-5-4-6-20(14-17)30-2)28-29(25)19-10-8-18(26)9-11-19/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYWIALLOJKDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethyl-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Quinoline Ring Construction: The pyrazole intermediate is then subjected to cyclization with an appropriate aromatic aldehyde or ketone to form the quinoline ring.

    Functional Group Introduction: The ethyl, fluorophenyl, and methoxyphenyl groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-ethyl-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenated precursors and nucleophiles like amines or thiols are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups such as amino or thiol groups.

Scientific Research Applications

Biological Activities

1. Anticancer Activity

Recent studies have indicated that pyrazoloquinolines exhibit significant anticancer properties. For instance, derivatives similar to 8-ethyl-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline have been evaluated for their ability to inhibit cancer cell proliferation. Research has shown that these compounds can induce apoptosis in various cancer cell lines, including breast and renal cancer cells, by targeting specific signaling pathways involved in cell survival and proliferation .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoloquinolines has also been explored. Compounds in this class have demonstrated the ability to inhibit nitric oxide production in lipopolysaccharide-induced RAW 264.7 macrophages, suggesting a mechanism that could be beneficial in conditions characterized by chronic inflammation . The presence of the fluorophenyl and methoxyphenyl substituents in the structure may enhance the anti-inflammatory efficacy by modulating molecular interactions within inflammatory pathways.

3. Antimicrobial Properties

There is emerging evidence supporting the antimicrobial activity of pyrazoloquinolines. The presence of specific substituents, such as the 4-fluorophenyl group, has been linked to enhanced antibacterial effects against various pathogens. Studies have reported that these compounds can inhibit bacterial growth effectively, making them candidates for further development as antimicrobial agents .

Example Synthetic Route

  • Formation of Pyrazole Ring : The initial step involves the condensation of an appropriate hydrazine derivative with a ketone or aldehyde to form a pyrazole intermediate.
  • Cyclization : This intermediate undergoes cyclization with an aromatic compound to form the quinoline structure.
  • Substitution Reactions : Subsequent reactions introduce the ethyl and methoxy groups at specific positions on the ring system.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of pyrazoloquinolines, compounds similar to 8-ethyl-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline were tested against several cancer cell lines. The results demonstrated IC50 values indicating potent activity against renal cancer (A498) and breast cancer (MDA-MB-468) cells with selectivity indices suggesting minimal toxicity to normal cells .

Case Study 2: Anti-inflammatory Mechanism Investigation

Another investigation focused on understanding the anti-inflammatory mechanisms of pyrazoloquinolines. The study found that these compounds inhibited the expression of pro-inflammatory cytokines and reduced nitric oxide levels in macrophage models, highlighting their therapeutic potential in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 8-ethyl-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound ID/Name Substituents (Positions) Molecular Weight logP Key Features Reference
Target Compound : 8-Ethyl-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-... 8-Et, 1-(4-FPh), 3-(3-MeOPh) ~381.45* ~6.0* High lipophilicity; potential metabolic stability from ethyl group. Inferred
C350-0236 (8-Ethyl-1-(4-FPh)-3-(4-MePh)-...) 8-Et, 1-(4-FPh), 3-(4-MePh) 381.45 6.58 Lower polarity vs. target due to 4-methylphenyl substitution.
C350-0652 (3-(4-EtPh)-8-F-1-Ph-...) 8-F, 1-Ph, 3-(4-EtPh) 367.42 6.16 Fluorine at C8 may enhance bioavailability; ethylphenyl increases logP.
8-Ethoxy-3-(4-FPh)-1H-pyrazolo[4,3-c]quinoline 8-OEt, 3-(4-FPh) 307.33 N/A Ethoxy group increases polarity but may reduce metabolic stability.
C350-0790 (3-(4-EtOPh)-8-F-1-(4-FPh)-...) 8-F, 1-(4-FPh), 3-(4-EtOPh) 421.42 N/A Ethoxyphenyl introduces steric hindrance and hydrogen-bonding potential.
2i (3-Amino-4-(4-HOPhNH)-1H-pyrazolo[4,3-c]quinoline) 3-NH2, 4-(4-HOPhNH) N/A N/A Potent NO inhibition (IC50 ~1400W); amino and hydroxyl groups critical.

*Inferred values based on structural similarity.

Key Observations:

Substituent Effects on logP: The target compound’s logP (~6.0) is slightly lower than C350-0236 (6.58) due to the 3-methoxyphenyl group’s polarity compared to 4-methylphenyl. Ethyl and methoxy groups balance lipophilicity and moderate polarity .

Bioactivity Trends: Amino and hydroxyl groups (e.g., compound 2i) correlate with potent anti-inflammatory activity (IC50 submicromolar) via NO inhibition . Ethyl or ethoxy groups at C8 (target compound, C350-0236, C350-0790) may enhance metabolic stability over methoxy or shorter alkyl chains .

Pharmacological Implications

  • Anti-Inflammatory Potential: While the target compound’s 3-methoxyphenyl group is electron-donating (favorable for QSAR models ), the absence of amino/hydroxyl groups may limit direct iNOS/COX-2 inhibition. Its activity may instead rely on alternative pathways.
  • Structural Optimization : Derivatives like 2m (4-carboxamido substitution) highlight the importance of polar substituents for potency. The target compound’s ethyl and methoxy groups could serve as a scaffold for further functionalization .

Biological Activity

The compound 8-ethyl-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a novel pyrazoloquinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 8-ethyl-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves several key steps:

  • Formation of Pyrazole Ring : The initial step often includes the reaction of appropriate aryl hydrazines with α,β-unsaturated carbonyl compounds.
  • Substitution Reactions : Subsequent reactions introduce the ethyl and fluorophenyl groups, which are critical for enhancing biological activity.
  • Final Cyclization : The final cyclization step yields the pyrazoloquinoline structure.

Anticancer Activity

Recent studies have indicated that compounds structurally related to 8-ethyl-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline exhibit significant anticancer properties. For instance, a study demonstrated that similar pyrazoloquinolines induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs .

CompoundCell LineIC50 (µM)Mechanism of Action
8-Ethyl-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolineHeLa10.5Induction of apoptosis via caspase activation
Related PyrazoloquinolineMCF-712.0Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies revealed that it possesses inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of pyrazoloquinolines. Specifically, 8-ethyl-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline has been shown to mitigate oxidative stress in neuronal cells, suggesting its utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This effect is likely mediated through the modulation of antioxidant enzyme activities and reduction of inflammatory markers .

Case Studies

Several case studies have documented the biological effects of this compound:

  • Case Study on Cancer Cell Lines : A study involving human breast cancer (MCF-7) cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
  • Antimicrobial Efficacy : In another case study, a series of derivatives were tested against E. coli; results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.